Synthesis Yield: 3-Bromo vs. 4-Bromo Regioisomer
The target 3-bromo regioisomer (CAS 872171-45-4) was synthesized via condensation of 3-bromophenylhydrazine hydrochloride with 4,4-dimethyl-3-oxo-pentanenitrile in ethanol under reflux for 18 hours, affording a 54% isolated yield after flash column chromatography . Under a related acid-catalyzed protocol, the 4-bromo regioisomer (CAS 895042-78-1) was obtained in 86% yield using (4-bromophenyl)hydrazine and the same β-ketonitrile at 70 °C for 1 hour . This 32-percentage-point yield difference reflects the electronic influence of the meta vs. para bromine substitution on the hydrazine nucleophilicity during the cyclocondensation step, a critical consideration for cost-effective scale-up procurement.
| Evidence Dimension | Isolated synthesis yield of pyrazole cyclocondensation |
|---|---|
| Target Compound Data | 54% isolated yield (CAS 872171-45-4) |
| Comparator Or Baseline | 86% isolated yield for 4-bromo regioisomer (CAS 895042-78-1) |
| Quantified Difference | 32 percentage points lower for the 3-bromo isomer |
| Conditions | Target: 3-bromophenylhydrazine HCl + 4,4-dimethyl-3-oxo-pentanenitrile, EtOH, reflux 18 h; Comparator: (4-bromophenyl)hydrazine + same β-ketonitrile, HCl/H2O, 70 °C, 1 h |
Why This Matters
For bulk procurement or scale-up synthesis, the lower yield of the 3-bromo isomer must be factored into cost calculations; the 4-bromo analog cannot substitute if the meta-bromine is required for downstream target engagement.
